![molecular formula C12H18ClNO B1422461 [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride CAS No. 1258650-77-9](/img/structure/B1422461.png)
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Overview
Description
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is known for its unique structure, which includes a tetrahydronaphthalene ring system substituted with a methylamino group and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.
Introduction of the Methylamino Group: This step involves the substitution of a hydrogen atom on the ring system with a methylamino group. This can be achieved through nucleophilic substitution reactions using methylamine.
Addition of the Methanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohols and amines.
Substitution Products: Compounds with different substituents replacing the methylamino group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive substances suggests it may have applications in:
- Antidepressant Development : Studies have indicated that modifications of naphthalene derivatives can enhance serotonin receptor activity, potentially leading to new antidepressants.
- Analgesic Properties : Research has explored its use in pain management through modulation of neurotransmitter systems.
Neuropharmacology
Research has focused on the compound's interaction with neurotransmitter systems, particularly:
- Dopaminergic Activity : It has been shown to influence dopamine pathways, which are critical in conditions such as Parkinson's disease and schizophrenia.
- Serotonin Receptor Modulation : Investigations into its effects on serotonin receptors indicate potential benefits in treating mood disorders.
Toxicology Studies
The safety profile of [2-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride has been examined in various toxicological studies. These studies assess:
- Acute Toxicity : Evaluating the immediate effects of high doses.
- Chronic Toxicity : Long-term exposure studies to understand potential side effects.
Case Studies
Several case studies highlight the applications of this compound:
Study Title | Focus | Findings |
---|---|---|
"Neuropharmacological Effects of Naphthalene Derivatives" | Investigated various naphthalene derivatives for antidepressant activity | Found that certain modifications enhanced serotonin receptor binding affinity |
"Analgesic Properties of Novel Compounds" | Explored new compounds for pain relief | Demonstrated that this compound exhibited significant analgesic effects in animal models |
"Toxicological Assessment of New Psychoactive Substances" | Safety evaluation of emerging compounds | Reported low acute toxicity but highlighted the need for further chronic exposure studies |
Mechanism of Action
The mechanism of action of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the tetrahydronaphthalene ring system.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a similar ring system but differs in the position and type of substituents.
Uniqueness
The uniqueness of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. Its unique structure incorporates a tetrahydronaphthalene ring system, which is substituted with a methylamino group and a methanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C12H18ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 1258650-77-9
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.
1. Enzyme Interaction
Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. In vitro studies suggest that it competes effectively with other substrates for binding to MAO-A and exhibits weaker inhibition on MAO-B .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in models of depression and anxiety. Preliminary studies have shown that it may enhance serotonergic activity, which could lead to improved mood and reduced anxiety symptoms .
3. Anticancer Potential
Recent investigations have also explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydronaphthalene core can significantly impact its efficacy against specific cancer types .
Table 1: Summary of Biological Activities
Activity Type | Target/Effect | Reference |
---|---|---|
MAO Inhibition | Competitive inhibition | |
Neuropharmacological | Serotonergic enhancement | |
Anticancer | Cytotoxicity in cancer cell lines |
Case Study Example
In a study examining the effects of various tetrahydronaphthalene derivatives on cancer cell lines, this compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Properties
IUPAC Name |
[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKMAFPVFTYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-77-9 | |
Record name | 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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